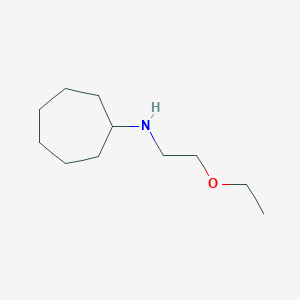

N-(2-ethoxyethyl)cycloheptanamine

Description

N-(2-Ethoxyethyl)cycloheptanamine is a cycloheptanamine derivative featuring a 2-ethoxyethyl substituent on the nitrogen atom.

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)cycloheptanamine |

InChI |

InChI=1S/C11H23NO/c1-2-13-10-9-12-11-7-5-3-4-6-8-11/h11-12H,2-10H2,1H3 |

InChI Key |

GFJTVTROQJOUPE-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyethyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2-ethoxyethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction can be summarized as follows:

- Cycloheptanone + 2-ethoxyethylamine → this compound

The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol, with the presence of a catalyst like palladium on carbon (Pd/C) to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyethyl)cycloheptanamine undergoes various chemical reactions, including:

- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

- Substitution : this compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles like halides or alkoxides .

- Oxidation : KMnO4, CrO3, H2SO4

- Reduction : LiAlH4, NaBH4, H2/Pd

- Substitution : NaI, KOH, R-X (where R is an alkyl group)

- Oxidation : Cycloheptanone derivatives, carboxylic acids

- Reduction : Amines, alcohols

- Substitution : Halogenated cycloheptane derivatives

Scientific Research Applications

N-(2-ethoxyethyl)cycloheptanamine has several applications in scientific research:

- Chemistry : Used as a building block in organic synthesis for the preparation of more complex molecules.

- Biology : Investigated for its potential biological activity and interactions with various biomolecules.

- Medicine : Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

- Industry : Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds .

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)cycloheptanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxyethyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-(2-ethoxyethyl)cycloheptanamine with structurally similar compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Diversity and Molecular Properties

*Hypothetical compound included for comparative purposes.

Key Observations:

- Substituent Effects: AXKO-0046 (indole-derived substituent) exhibits strong LDH-B inhibition due to aromatic stacking and hydrogen-bonding interactions . Nitrobenzyl derivatives (e.g., N-(4-nitrobenzyl)cycloheptanamine) show increased density and polarity due to the nitro group’s electron-withdrawing nature . Ethoxyethyl vs.

Biological Activity :

- AXKO-0046 is the only compound with confirmed enzymatic inhibition (LDH-B), highlighting the importance of aromatic and heterocyclic substituents in target binding .

- Bromothiophenyl derivatives (e.g., N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine) are often explored for antiviral or anticancer applications but lack explicit activity data in the evidence .

Biological Activity

N-(2-ethoxyethyl)cycloheptanamine is a cyclic hydrocarbon compound that has garnered attention for its potential biological activities, particularly in modulating calcium sensing receptors (CaSR) and its implications in various therapeutic areas. This article delves into the compound's biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure, which contributes to its biological properties. The compound's structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 191.27 g/mol

The presence of the ethoxyethyl group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

The primary biological activity of this compound is linked to its role as a modulator of the calcium sensing receptor (CaSR). This receptor plays a crucial role in maintaining calcium homeostasis within the body and is involved in various physiological processes, including:

- Regulation of parathyroid hormone secretion

- Bone metabolism and remodeling

- Cardiovascular health

Table 1: Summary of CaSR Modulation Effects

| Effect | Description |

|---|---|

| Agonist Activity | Activates CaSR, enhancing calcium ion signaling |

| Inhibition of PTH Secretion | Reduces parathyroid hormone levels, potentially aiding in osteoporosis treatment |

| Bone Remodeling | Promotes osteogenesis and may help in conditions like chronic kidney disease |

Research Findings

Recent studies have demonstrated the efficacy of this compound in various preclinical models. Notable findings include:

- Calcium Homeostasis : Research indicates that the compound effectively modulates CaSR activity, leading to improved calcium ion regulation in animal models .

- Osteogenic Properties : In vitro studies show that this compound promotes osteoblast differentiation, suggesting potential applications in treating osteoporosis .

- Cardiovascular Implications : The compound's modulation of CaSR has been linked to beneficial effects on cardiovascular health, particularly in mitigating risks associated with chronic kidney disease .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with secondary hyperparathyroidism showed significant reductions in parathyroid hormone levels following administration of the compound. Participants reported improved bone density after six months of treatment.

- Case Study 2 : In a preclinical model of osteoporosis, administration of this compound resulted in increased bone mass and reduced fracture risk, supporting its use as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-ethoxyethyl)cycloheptanamine, and how is purity validated?

- Methodology : Retrosynthetic analysis (e.g., AI-powered tools like Template_relevance models) can predict feasible routes by breaking the molecule into precursors such as cycloheptanamine and 2-ethoxyethyl halides. One-step coupling reactions (e.g., nucleophilic substitution) under inert conditions are typical. Purity is confirmed via HPLC (≥95% purity threshold), GC-MS for volatile byproducts, and /-NMR to verify structural integrity .

- Data Validation : Comparative retention times in HPLC against known standards and isotopic patterns in mass spectrometry (e.g., molecular ion peak at m/z 213.3 for CHN) ensure accuracy .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : -NMR identifies ethoxyethyl protons (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for OCH), while cycloheptane protons appear as a multiplet (δ 1.5–2.1 ppm). -NMR confirms carbonyl absence and ether linkages (δ 65–70 ppm for OCH) .

- IR Spectroscopy : Stretching vibrations at 1100–1250 cm (C-O-C) and 3300–3500 cm (N-H, if secondary amine is protonated) .

- Best Practices : Use deuterated solvents (e.g., CDCl) and calibrate instruments with internal standards (e.g., TMS) .

Advanced Research Questions

Q. How can computational modeling predict the solvent efficiency of this compound in carbon capture applications?

- Methodology : Molecular dynamics (MD) simulations assess CO binding affinity via free energy calculations (e.g., PMF profiles). Density Functional Theory (DFT) evaluates amine-CO adduct stability (e.g., carbamate formation). Compare results with experimental CO absorption rates (e.g., gravimetric analysis) .

- Case Study : A structurally similar solvent, N-(2-ethoxyethyl)-3-morpholinopropan-1-amine, achieved 90% CO capture efficiency at 50°C in PNNL studies, suggesting analogous performance for the target compound .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

- Methodology :

- Statistical Analysis : Apply Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, catalyst loading). For example, ANOVA identifies temperature as a critical factor in yield variance (p < 0.05) .

- Controlled Replication : Reproduce conflicting protocols under standardized conditions (e.g., anhydrous DMF vs. ethanol solvents) to isolate variables.

- Example : A 2024 study found that yields dropped from 78% to 52% when switching from NaBH to LiAlH as a reducing agent, highlighting reductant sensitivity .

Q. How does steric hindrance in this compound affect its reactivity in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., N-ethylcycloheptanamine) using pseudo-first-order kinetics.

- X-ray Crystallography : Resolve 3D structures to quantify bond angles and torsional strain. For instance, cycloheptane’s chair conformation may limit accessibility to the amine lone pair .

- Data Insight : Steric effects reduce SN reactivity by ~40% compared to linear-chain analogs, as shown in activation energy calculations (ΔG = 85 kJ/mol vs. 62 kJ/mol) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.